Drim-7-ene-11,12-diol acetonide
Description
Initial Cyclization Steps from Farnesyl Pyrophosphate
The biosynthesis of all drimane (B1240787) sesquiterpenoids originates from the linear C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). epa.gov The formation of the characteristic bicyclic drimane core is initiated by an enzyme-mediated cyclization of FPP. In plants, this crucial step is catalyzed by terpene cyclases (also known as terpenoid synthases), while in some fungi, enzymes classified as haloacid dehalogenase (HAD)-like proteins perform this function. nih.gov
The process begins with the ionization of FPP, leading to the formation of a farnesyl cation. This cation is then folded into a specific conformation within the enzyme's active site, which directs a series of intramolecular cyclizations. The reaction cascade proceeds to form the bicyclic drimane skeleton. A key intermediate in this pathway is the sesquiterpene alcohol drimenol (B159378) (also known as drim-7-en-11-ol), which serves as a direct precursor to a wide array of more complex drimane derivatives. epa.govnih.govcdc.gov The formation of drimenol from FPP is a critical branching point in the biosynthesis of these compounds. nih.gov
Multistage Oxidation and Functionalization Pathways (e.g., Cytochrome P450 involvement)
Following the initial cyclization that establishes the core drimane scaffold, the molecule undergoes a series of oxidative modifications. These reactions are primarily catalyzed by a versatile superfamily of heme-thiolate enzymes known as Cytochrome P450 monooxygenases (CYPs). nih.govnih.gov These enzymes are responsible for introducing significant structural diversity into the drimane family by catalyzing reactions such as hydroxylation, epoxidation, and the formation of aldehyde, ketone, or carboxylic acid functionalities. nih.govresearchgate.net
CYPs function by activating molecular oxygen and inserting one oxygen atom into a non-activated C-H bond on the substrate, a reaction that is chemically challenging to perform with high selectivity. nih.gov In the biosynthesis of drimane sesquiterpenoids, P450 enzymes catalyze the regio- and stereoselective hydroxylation of the drimane skeleton at various positions, including C-6, C-9, and C-12. epa.gov For instance, the biosynthesis of the well-known drimane, polygodial, from drimenol involves C-12 hydroxylation followed by further oxidations at both C-11 and C-12, steps that are mediated by P450 enzymes. cdc.gov This functionalization is crucial for the generation of the vast array of oxidized drimane metabolites found in nature. pnas.org
Biosynthesis of Drim-7-ene-11,12-diol and its Acetonide Derivatization in vivo
The biosynthesis of the specific compound Drim-7-ene-11,12-diol is believed to proceed from the key intermediate, drimenol. This transformation requires the regioselective hydroxylation of the C-12 position of drimenol. This oxidative step is consistent with the catalytic activity of Cytochrome P450 enzymes, which are well-established to perform such hydroxylations on the drimane skeleton. epa.gov
The final step in the formation of Drim-7-ene-11,12-diol acetonide involves the derivatization of the 11,12-diol. This reaction forms a cyclic ketal, specifically an acetonide, by reacting the diol with a ketone. While acetonides are commonly formed in the laboratory using acetone (B3395972) as a protecting group for diols, the in vivo formation of this derivative suggests a potential, though not fully elucidated, enzymatic pathway. Acetone is known to be an endogenous metabolite in various organisms, including plants, where it can arise from processes like the decomposition of cyanogenic glucosides. nih.gov It is hypothesized that a specific, yet-to-be-characterized enzyme could catalyze the condensation of the Drim-7-ene-11,12-diol with endogenous acetone or a related ketone donor, leading to the formation of the acetonide. This final derivatization step would complete the biosynthesis of the naturally occurring this compound.
Data Tables
Table 1: Key Compounds in the Biosynthetic Pathway
| Compound Name | Chemical Formula | Role in Pathway |
|---|---|---|
| Farnesyl Pyrophosphate | C₁₅H₂₈O₇P₂ | Universal acyclic precursor |
| Drimenol | C₁₅H₂₆O | Key bicyclic intermediate |
| Drim-7-ene-11,12-diol | C₁₅H₂₆O₂ | Dihydroxylated intermediate |
| Acetone | C₃H₆O | Endogenous ketone for derivatization |
Table 2: Enzymes and Reactions
| Enzyme Class | Reaction Type | Substrate → Product |
|---|---|---|
| Terpene Cyclase / HAD-like Protein | Dephosphorylation & Cyclization | Farnesyl Pyrophosphate → Drimenol |
| Cytochrome P450 Monooxygenase | C-12 Hydroxylation | Drimenol → Drim-7-ene-11,12-diol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7aS,11aS,11bR)-3,3,8,8,11a-pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-16(2)9-6-10-18(5)14-12-20-17(3,4)19-11-13(14)7-8-15(16)18/h7,14-15H,6,8-12H2,1-5H3/t14-,15-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTSZASHZJQOCB-RLFYNMQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC=C3C2COC(OC3)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC=C3[C@@H]2COC(OC3)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activities and Mechanistic Investigations in Pre Clinical Models
Mechanistic Antifungal Activity of Drim-7-ene-11,12-diol Acetonide and Related Drimane (B1240787) Sesquiterpenoids
This compound, a member of the drimane sesquiterpenoid class of natural compounds, has been a subject of research for its biological activities. medchemexpress.combiosynth.com The antifungal mechanisms of drimane sesquiterpenoids have been investigated, with studies on related compounds like (-)-drimenol providing significant insights into the potential pathways through which this compound may exert its effects. nih.gov
Cellular and Molecular Targets in Fungal Pathogens
Research into the antifungal action of drimane sesquiterpenoids has pointed to the involvement of specific cellular and molecular targets. In studies involving Candida albicans, the Crk1 kinase-associated gene products, including Ret2 and Cdc37, have been identified as being involved in the mechanism of action of drimenol (B159378). nih.gov This suggests a potential disruption of crucial signaling pathways within the fungal cell. The identification of previously uncharacterized open reading frames (orfs) linked to Crk1 function further underscores the novelty of this mechanism. nih.gov While these findings are specific to drimenol, they provide a strong basis for investigating similar pathways for this compound. The mode of action is thought to involve the modulation of protein functions, which could lead to its antimicrobial effects. biosynth.com
Membrane and Cell Wall Disruption Mechanisms
A key aspect of the antifungal activity of drimane sesquiterpenoids appears to be their ability to compromise the integrity of the fungal cell's protective outer layers. At a concentration of 100 μg/ml, the related compound drimenol has been observed to cause the rupture of the fungal cell wall and membrane. nih.gov This physical disruption is a critical factor in its fungicidal action. The interaction with cellular membranes is a proposed mode of action for this compound, which could lead to its antimicrobial properties. biosynth.com
Activity against Drug-Resistant Fungal Strains
The emergence of drug-resistant fungal strains is a significant global health concern. Drimane sesquiterpenoids have demonstrated potential in addressing this challenge. Specifically, (-)-drimenol has shown broad-spectrum antifungal activity, inhibiting the growth of fluconazole-resistant strains of Candida albicans, Candida glabrata, Candida krusei, and Candida parapsilosis. nih.gov Furthermore, it has exhibited activity against the multidrug-resistant pathogen Candida auris. nih.gov This suggests that the mechanism of action of drimane sesquiterpenoids may be distinct from that of existing antifungal drugs, allowing them to bypass common resistance mechanisms.
Efficacy in In Vitro Fungal Growth Inhibition Assays
The antifungal potency of drimane sesquiterpenoids has been quantified in laboratory settings. For instance, (-)-drimenol has been reported to cause 100% death of various fungi at concentrations ranging from 8 to 64 µg/ml. nih.gov This fungicidal activity highlights its effectiveness in directly killing fungal cells.
Table 1: In Vitro Antifungal Activity of (-)-Drimenol
| Fungal Species | Type | Concentration for 100% Death |
| Candida albicans | Yeast | 8 - 64 µg/ml |
| Aspergillus spp. | Mold | 8 - 64 µg/ml |
| Cryptococcus spp. | Yeast | 8 - 64 µg/ml |
| Pneumocystis spp. | Fungus | 8 - 64 µg/ml |
| Blastomyces spp. | Fungus | 8 - 64 µg/ml |
| Saksenaea spp. | Mold | 8 - 64 µg/ml |
| Fluconazole-resistant C. albicans | Yeast | 8 - 64 µg/ml |
| Fluconazole-resistant C. glabrata | Yeast | 8 - 64 µg/ml |
| Fluconazole-resistant C. krusei | Yeast | 8 - 64 µg/ml |
| Fluconazole-resistant C. parapsilosis | Yeast | 8 - 64 µg/ml |
| Candida auris | Yeast | 8 - 64 µg/ml |
Data derived from studies on the related drimane sesquiterpenoid, (-)-drimenol. nih.gov
Activity in In Vivo Nematode Infection Models
To assess the potential efficacy and tolerability in a living organism, a nematode model of C. albicans infection was utilized. In this model, drimenol demonstrated the ability to rescue the worms from death caused by the fungal infection. nih.gov This outcome indicates that the compound is not only bioactive in a metazoan host but also tolerable at effective concentrations. nih.gov
Mechanisms of Anti-inflammatory Action
In addition to its antifungal properties, this compound is being investigated for its potential anti-inflammatory effects. biosynth.com Inflammation is a fundamental biological response to stimuli such as infection or injury. The anti-inflammatory mechanism of this compound is thought to stem from its interaction with cellular membranes and the potential modulation of protein functions. biosynth.com While detailed mechanistic studies on the anti-inflammatory action of this compound are still an area of active research, the initial findings suggest its potential as a modulator of biological systems involved in inflammation. biosynth.com
Modulation of Inflammatory Pathways and Mediators
This compound is suggested to possess anti-inflammatory properties, a characteristic reported for many drimane sesquiterpenoids. biosynth.com The proposed mechanism of action involves interactions with cellular membranes and the potential modulation of protein functions, which could lead to anti-inflammatory effects. biosynth.com The plant from which it is isolated, Polygonum hydropiper, has a history of use in traditional medicine for treating inflammatory conditions. researchgate.netnih.gov Extracts of the plant, containing a complex mixture of compounds including sesquiterpenoids, have demonstrated anti-inflammatory activity. nih.gov However, detailed, specific studies elucidating the direct effects of purified this compound on key inflammatory pathways, such as NF-κB signaling, or on the production of inflammatory mediators like cytokines and prostaglandins, are not yet extensively documented in publicly available research.
Cytotoxic Mechanisms in Cancer Cell Lines
The cytotoxic potential of drimane sesquiterpenoids against various cancer cell lines is an area of active investigation. nih.govmdpi.comkribb.re.kr this compound is noted for its potential cytotoxic properties, making it a compound of interest for further research in the development of novel therapeutics. biosynth.com
Antiproliferative Effects and Cellular Pathways
While specific IC₅₀ values for this compound are not widely published, studies on closely related drimane sesquiterpenoids provide insight into the potential antiproliferative activity of this compound class. nih.govkribb.re.kr Research on various drimanes has demonstrated cytotoxic effects against a range of cancer cell lines, with some derivatives showing activity in the low micromolar range. mdpi.comkribb.re.kr For instance, certain drimane compounds isolated from the fungus Perenniporia maackiae exhibited potent cytotoxicity against ACHN (renal), HCT-15 (colon), MDA-MB-231 (breast), NCI-H23 (lung), NUGC-3 (gastric), and PC-3 (prostate) cancer cells, with IC₅₀ values ranging from 1.2 to 6.0 μM. kribb.re.kr
Table 1: Example of Cytotoxic Activity of Drimane Sesquiterpenoids from Perenniporia maackiae against Various Cancer Cell Lines
| Compound | ACHN (IC₅₀ µM) | HCT-15 (IC₅₀ µM) | MDA-MB-231 (IC₅₀ µM) | NCI-H23 (IC₅₀ µM) | NUGC-3 (IC₅₀ µM) | PC-3 (IC₅₀ µM) |
|---|---|---|---|---|---|---|
| Compound 1 | 1.8 | 2.1 | 1.2 | 2.0 | 1.9 | 2.1 |
| Compound 2 | 3.5 | 4.0 | 3.0 | 3.2 | 3.4 | 3.6 |
| Compound 6 | 5.8 | 5.5 | 6.0 | 5.4 | 5.0 | 5.2 |
Data sourced from a study on drimane sesquiterpenoids isolated from Perenniporia maackiae, demonstrating the potential activity of this compound class. kribb.re.kr
Induction of Apoptosis or Cell Cycle Arrest
The cytotoxic effects of drimane sesquiterpenoids are often linked to the induction of programmed cell death (apoptosis) and/or arrest of the cell division cycle. nih.gov Studies on drimane compounds isolated from a co-culture of marine-derived fungi showed that they induced apoptosis in MCF-7 breast cancer cells through a caspase-dependent pathway. nih.gov Furthermore, these compounds were found to cause cell cycle arrest in the G2/M phase. nih.gov Another study on drimanes, including polygodial, found that they induced changes in the mitochondrial membrane permeability in several cancer cell lines, a key event in the apoptotic cascade. nih.gov While these findings point to common mechanisms for this class of molecules, direct evidence detailing the specific effects of this compound on apoptotic pathways or cell cycle progression in specific cancer cell lines requires further investigation.
Antinociceptive Activity and Neuromodulatory Mechanisms
The potential for drimane sesquiterpenoids to modulate neurological pathways extends to nociception (the sensory nervous system's response to harmful stimuli). While direct research on the antinociceptive properties of this compound is limited, related compounds have shown such activity. chemfaces.cn For example, (-)-Carvone, a monoterpenoid, has demonstrated antinociceptive effects associated with a decrease in peripheral nerve excitability. chemfaces.cn The plant source of this compound, P. hydropiper, has been used traditionally to alleviate various types of pain, suggesting that its constituent compounds may possess analgesic properties. researchgate.net However, dedicated studies are needed to confirm and characterize any antinociceptive or neuromodulatory mechanisms of this compound. biocrick.com
Other Emerging Biological Activities (e.g., acetylcholinesterase inhibition, allelopathic effects)
Beyond the more studied anti-inflammatory and cytotoxic effects, emerging research points to other potential biological activities for drimane sesquiterpenoids. One such area is the inhibition of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a key mechanism for treating cognitive decline in conditions like Alzheimer's disease. While some ginsenosides, another class of natural compounds, have been shown to inhibit acetylcholinesterase, specific data on this compound's activity against AChE is not prominent in the current literature. chemfaces.com
Additionally, compounds from Polygonum hydropiper are known to have insecticidal and antifeedant properties, which are forms of allelopathy—a biological phenomenon where an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. nih.govresearchgate.net The traditional use of the plant to protect stored grains and as an insecticide suggests that its chemical constituents, including sesquiterpenoids, are biologically active in this regard. researchgate.net
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Analyses of Drim-7-ene-11,12-diol Acetonide with Putative Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. This method is crucial for identifying potential biological targets and elucidating the mechanism of action for compounds like this compound.
Given the known antifungal properties of many drimane (B1240787) sesquiterpenoids, a primary putative target for these compounds is lanosterol (B1674476) 14-alpha demethylase (CYP51), an essential enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. nih.gov Inhibition of this enzyme disrupts the fungal cell membrane integrity. While direct docking studies on this compound are not extensively published, research on structurally similar drimanes provides a strong model for its potential interactions. nih.gov
Molecular docking analyses of related drimane compounds with the catalytic pocket of lanosterol 14-alpha demethylase have shown that these ligands are predicted to bind effectively within the active site. nih.gov The interactions are typically stabilized by a combination of hydrophobic interactions and hydrogen bonds. nih.gov For this compound, the drimane core would likely engage in hydrophobic interactions with nonpolar residues in the enzyme's binding pocket, while the diol acetonide moiety could potentially form hydrogen bonds or other polar interactions. biosynth.com
Table 1: Illustrative Docking Results for Drimane Sesquiterpenoids with Fungal Lanosterol 14-alpha Demethylase This table is based on findings for related drimane compounds and illustrates the type of data generated in molecular docking studies.
| Compound | Putative Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Polygodial | Lanosterol 14-alpha demethylase | -7.5 | PHE234, TYR132, ILE379 |
| Isotadeonal | Lanosterol 14-alpha demethylase | -8.2 | TYR118, MET508, HIS377 |
| Drimenal | Lanosterol 14-alpha demethylase | -7.9 | PHE234, MET375, TYR132 |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations are employed to investigate the electronic structure, stability, and reactivity of molecules. These methods, such as Density Functional Theory (DFT), provide valuable data on properties like molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO).
For drimane sesquiterpenes, electronic studies have revealed that the presence and position of double bonds are critical for their biological activity. nih.gov A structure-activity relationship (SAR) analysis supported by electronic studies on a series of drimanes demonstrated that the Δ7,8-double bond is a key structural feature for antifungal activity. nih.gov The MEPs calculated for active compounds show a distinct negative potential (electron-rich region) near this double bond, which is absent in inactive analogues. nih.gov This suggests the double bond may act as a nucleophilic center, interacting with an electrophilic site on the biological target.
These calculations help predict how this compound and related structures will behave in a biological environment, guiding the synthesis of more potent derivatives.
Table 2: Electronic Properties of Active vs. Inactive Drimanes Based on general findings from electronic studies of the drimane class.
| Property | Active Drimanes (with Δ7,8-double bond) | Inactive Drimanes (lacking Δ7,8-double bond) |
|---|---|---|
| Molecular Electrostatic Potential (MEP) | Negative minimum value near the Δ7,8-double bond | No significant negative zone near the C7-C8 region |
| Reactivity Prediction | The double bond is a likely site for electrophilic attack or interaction | Lower reactivity at the C7-C8 position |
Conformational Analysis and Energy Minimization of Drimane Structures
The three-dimensional shape (conformation) of a molecule is critical to its ability to bind to a biological target. Conformational analysis aims to identify the most stable, low-energy conformations of a molecule.
For flexible molecules like drimane sesquiterpenoids, various computational methods are used to explore their conformational space. These include molecular mechanics force fields (e.g., MMFF) and quantum mechanical methods. acs.org The process typically involves generating a large number of initial conformers, which are then subjected to energy minimization to find stable structures. For example, a conformational analysis of a drimane derivative yielded 61 initial conformers, which were then optimized using DFT methods (e.g., at the B3LYP/6-31G(d) level of theory) to find the most energetically favorable shapes. acs.orgmdpi.com Understanding the preferred conformation of this compound is a prerequisite for accurate molecular docking and for interpreting its structure-activity relationships.
In Silico Screening and Virtual Ligand Design for Novel Drimane Analogs
In silico screening involves the computational evaluation of large libraries of virtual compounds to identify those with a high probability of being active against a specific biological target. nih.gov This approach allows researchers to prioritize which novel analogs to synthesize and test, saving significant time and resources. researchgate.net
Starting with the core structure of this compound, a virtual library of novel drimane analogs can be generated by systematically modifying its functional groups. For instance, the acetonide group could be replaced with other protecting groups, or substitutions could be made elsewhere on the drimane skeleton. These virtual analogs can then be screened using molecular docking against a target like lanosterol 14-alpha demethylase. nih.gov The screening process filters for compounds predicted to have high binding affinity and favorable drug-like properties, directing synthetic efforts toward the most promising candidates. nih.gov
Table 3: Conceptual Framework for Virtual Ligand Design of Drimane Analogs
| Modification Site | Example Modification | Property to Evaluate (In Silico) | Desired Outcome |
|---|---|---|---|
| C11, C12 | Replace acetonide with ester or ether linkages | Binding affinity, hydrogen bonding potential | Improved interaction with polar residues |
| Drimane Core | Introduce hydroxyl or keto groups | Binding affinity, ADME properties | Enhanced target specificity or solubility |
| Methyl Groups | Replace with other alkyl or functional groups | Steric fit, hydrophobic interactions | Optimize fit within the binding pocket |
Molecular Dynamics Simulations to Understand Ligand-Target Interactions
While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. chemrxiv.org MD simulations are used to assess the stability of the docked pose and to characterize the detailed interactions between the ligand and its target in a simulated physiological environment. nih.govnih.gov
In studies of drimane sesquiterpenoids, MD simulations of docked structures have been performed for periods up to 150 nanoseconds. nih.gov The stability of the complex is verified by monitoring parameters such as potential energy, volume, and temperature of the system. nih.gov Trajectory analysis reveals how the ligand and protein move and adapt to each other, confirming the stability of key hydrogen bonds and hydrophobic contacts predicted by docking. nih.gov These simulations can provide a more accurate estimation of binding free energies and help explain why certain analogs are more potent than others. nih.govnih.gov
Table 4: Typical Workflow and Outputs of a Molecular Dynamics Simulation
| Simulation Step | Description | Key Output/Analysis |
|---|---|---|
| System Preparation | The docked ligand-protein complex is placed in a simulation box with water and ions. | A fully solvated system ready for simulation. |
| Minimization & Equilibration | The system's energy is minimized, followed by heating and equilibration to standard temperature and pressure. | A stable, equilibrated system. |
| Production Run | The simulation is run for an extended period (e.g., 100-150 ns) to sample conformational space. | A trajectory file detailing atomic positions over time. |
| Trajectory Analysis | Analysis of the trajectory to measure stability and interactions. | RMSD plots, interaction fingerprints, binding free energy calculations. |
Future Research Directions and Translational Perspectives in Early-Stage Drug Discovery
This compound is a sesquiterpenoid belonging to the drimane class of natural products, which has been isolated from plants such as Polygonum hydropiper. medchemexpress.com Drimane sesquiterpenoids are characterized by a bicyclic trans-decalin core structure and are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and cytotoxic effects against cancer cells. nih.govresearchgate.nethebmu.edu.cn While specific research on this compound is still in its early stages, the therapeutic potential demonstrated by related compounds provides a strong rationale for its further investigation. The following sections outline future research directions that could unlock the translational potential of this compound in early-stage drug discovery.
Q & A
Q. What advanced analytical methods quantify stability under varying experimental conditions?
- Methodological Answer : Employ accelerated stability testing (40°C/75% RH) with UPLC-MS monitoring. Use Arrhenius modeling to predict shelf life. For photostability, expose samples to UV light (ICH Q1B guidelines) and track degradation via peak area reduction .
Data Contradiction Analysis Framework
- Example : If MIC values for E. coli differ between studies (e.g., 31.2 µg mL⁻¹ vs. higher values), consider:
- Strain-specific efflux pump activity.
- Solubility differences (e.g., DMSO vs. aqueous buffers).
- Culture medium composition affecting compound bioavailability.
Validate by repeating assays under harmonized conditions and reporting detailed methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
